Nerolidol

Catalog No.
S1790031
CAS No.
40716-66-3
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerolidol

CAS Number

40716-66-3

Product Name

Nerolidol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N

SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant scientific research interest due to its diverse biological activities. Found in various essential oils, including lemongrass and citronella, nerolidol exhibits a range of properties that hold promise for various therapeutic applications []. Let's delve deeper into the ongoing scientific exploration of nerolidol's potential.

Antimicrobial and Anti-biofilm Properties

Nerolidol demonstrates effectiveness against various bacteria and fungi. Studies suggest its ability to disrupt microbial membranes and inhibit biofilm formation, which are crucial aspects of combating antibiotic resistance []. Research indicates its potential application in developing topical antimicrobials and disinfectants [].

Anti-oxidant and Anti-inflammatory Potential

Nerolidol's free radical scavenging activity positions it as a potential antioxidant. Research suggests it may help reduce oxidative stress, a contributing factor in various chronic diseases []. Additionally, studies have shown promise for nerolidol's anti-inflammatory properties, indicating its possible use in managing inflammatory conditions like arthritis [].

Nerolidol and Neurodegenerative Diseases

Emerging research explores nerolidol's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its neuroprotective effects, including anticholinesterase activity, which may help preserve cognitive function []. Further research is needed to determine its efficacy in treating these complex conditions.

Additional Areas of Investigation

Scientific exploration of nerolidol extends beyond the aforementioned aspects. Researchers are investigating its potential applications in areas such as:

  • Anticancer properties: Studies suggest nerolidol may induce cell death in specific cancer cell lines [].
  • Antiparasitic activity: Research indicates potential effectiveness against parasites like Leishmania [].
  • Skin care: Nerolidol's anti-inflammatory and antimicrobial properties make it a potential ingredient in topical formulations for various skin conditions [].

Nerolidol is a naturally occurring sesquiterpene alcohol with the chemical formula C₁₅H₂₆O, characterized by its floral aroma reminiscent of rose and apple. It is typically found in essential oils of various plants, including ginger, jasmine, lavender, and Cannabis sativa. The compound exists in four isomeric forms, which differ in the geometry around the central double bond and configuration of the hydroxyl-bearing carbon. Nerolidol is recognized for its clear pale yellow to yellow liquid appearance and has applications in flavoring, perfumery, and non-cosmetic products like detergents .

  • Antioxidant activity: Studies indicate that nerolidol may act as a free radical scavenger, potentially protecting cells from oxidative damage.
  • Anti-inflammatory activity: Nerolidol may modulate inflammatory pathways, although the exact mechanisms require further exploration.
  • Anticancer properties: In vitro studies suggest that nerolidol may have anti-proliferative effects on some cancer cells.

More research is needed to fully understand how nerolidol exerts these effects and its potential therapeutic applications.

Nerolidol is generally considered safe for topical use in cosmetics at low concentrations []. However, some studies suggest it may cause skin irritation in sensitive individuals [].

Due to its functional groups. It can undergo oxidation to form ketones or aldehydes and can also react with acids to produce esters. For instance, it is commercially synthesized from geranylacetone through the addition of a vinyl Grignard reagent. Additionally, nerolidol can react with ozone, leading to the formation of more reactive intermediates that influence atmospheric chemistry .

Nerolidol exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals and protect cells from oxidative stress, particularly in studies involving liver cells and lung injury models .
  • Anti-inflammatory Effects: Research indicates that nerolidol can suppress inflammatory responses in various contexts, such as lipopolysaccharide-induced acute lung injury .
  • Antimicrobial Activity: Nerolidol demonstrates antibacterial properties against pathogens like Staphylococcus aureus and may disrupt cell membranes due to its hydrophobic nature .
  • Insect Defense Mechanism: In plants, nerolidol acts as a volatile signal that triggers defense mechanisms against herbivores and pathogens .

Nerolidol can be synthesized through several methods:

  • Natural Extraction: It can be extracted from essential oils of plants such as Cabreuva and Dalbergia parviflora.
  • Chemical Synthesis: The most common synthetic route involves the reaction of geranylacetone with a vinyl Grignard reagent.
  • Biotechnological Approaches: Recent studies explore microbial fermentation as a method for producing nerolidol from renewable resources .

Nerolidol has diverse applications across various industries:

  • Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.
  • Food Industry: Acts as a flavoring agent in food products.
  • Cosmetics: Incorporated into personal care products for its scent and potential skin benefits.
  • Pharmaceuticals: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects .

Studies have focused on nerolidol's interactions with biological systems:

  • It modulates antioxidant enzyme activities, enhancing cellular defenses against oxidative damage.
  • In animal models, nerolidol has shown protective effects against acute lung injury by preserving alveolar-capillary integrity and reducing lipid peroxidation .
  • Its antimicrobial properties suggest potential applications in developing new antibacterial agents .

Nerolidol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsBiological ActivityUnique Features
FarnesolC₁₅H₂₄OAntimicrobial, anti-inflammatoryPrecursor to vitamin E
GeraniolC₁₀H₁₈OAntioxidant, antimicrobialCommonly used in perfumes
LinaloolC₁₀H₁⁸OSedative, anti-inflammatoryFound in lavender
Beta-CaryophylleneC₁₅H₂₄Anti-inflammatory, analgesicCannabinoid-like properties

Nerolidol's unique structure with a longer aliphatic chain (C₁₂) contributes to its specific biological activities, setting it apart from these similar compounds. Its ability to penetrate cell membranes enhances its efficacy as an antimicrobial agent and antioxidant .

Phytochemical Distribution in Angiosperm Families

Nerolidol, a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O, exhibits widespread distribution across numerous angiosperm families, demonstrating remarkable diversity in both taxonomic occurrence and quantitative content [3] [5]. The compound is present in essential oils of many plant species, with concentrations varying significantly depending on the botanical family, species, and plant organ examined [5] [25].

The Piperaceae family represents one of the most significant sources of nerolidol, with Piper claussenianum containing the highest recorded concentration at 81.4% trans-nerolidol in leaf essential oils [5]. Other Piper species, including Piper umbellatum, demonstrate substantial nerolidol content, with leaves containing 16.5% and fruits containing 10.0% (E)-nerolidol [33]. The Myrtaceae family also serves as a major source, particularly Melaleuca leucadendra, which exhibits exceptional nerolidol concentrations reaching 92.8% (E)-nerolidol in leaf essential oils from Brazilian Atlantic Forest specimens [4] [37].

Within the Asteraceae family, Baccharis dracunculifolia stands as a notable nerolidol producer, with leaf essential oils containing 27.3-30.5% trans-nerolidol [25]. This species, commonly found in South America, serves as the primary source of propolis production and demonstrates consistent nerolidol biosynthesis across different geographical locations [32]. The Lauraceae family displays considerable variation in nerolidol content, with Aniba viridis producing exceptionally high concentrations of 73.1% trans-nerolidol in leaf essential oils, while other genera such as Aiouea species contain lower but still significant amounts at 19.4% [25].

The Zingiberaceae family presents a unique pattern of nerolidol accumulation, with seed oils of Aframomum species (A. dalzielii, A. letestuianum, and A. pruinosum) containing remarkably high concentrations exceeding 88.0% (3R,6E)-nerolidol [34]. This stereoisomeric specificity suggests distinct biosynthetic regulation within this family compared to other angiosperms.

Plant SpeciesFamilyPlant PartNerolidol Content (%)Isomer
Piper claussenianumPiperaceaeLeaves81.4trans-nerolidol
Melaleuca leucadendraMyrtaceaeLeaves92.8(E)-nerolidol
Aframomum dalzieliiZingiberaceaeSeeds88.0(3R,6E)-nerolidol
Aniba viridisLauraceaeLeaves73.1trans-nerolidol
Populus balsamiferaSalicaceaeBuds64.0E-nerolidol
Zanthoxylum hyemaleRutaceaeLeaves51.0Not specified
Zornia brasiliensisFabaceaeLeaves48.0Not specified
Baccharis dracunculifoliaAsteraceaeLeaves30.5trans-nerolidol

Additional families contributing to nerolidol diversity include Rutaceae, where Zanthoxylum hyemale produces 51.0% nerolidol in leaf essential oils, and Swinglea glutinosa contains 28.4% [5]. The Salicaceae family contributes through Populus balsamifera buds, which contain 64.0% E-nerolidol and serve as a primary source for propolis formation [36]. The Euphorbiaceae family, represented by Croton species, demonstrates moderate nerolidol production with C. celtidifolius containing 11.1% trans-nerolidol in leaf essential oils [25].

The distribution pattern across angiosperm families reveals that nerolidol biosynthesis is not confined to phylogenetically related groups but appears to have evolved independently across diverse lineages [22]. This widespread occurrence suggests important ecological functions that have been maintained through evolutionary pressures across multiple plant families [16].

Terpenoid Biosynthesis: Mevalonate vs. Methylerythritol Phosphate Pathways

The biosynthesis of nerolidol in plants involves two distinct metabolic pathways that produce the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [8] [10]. These pathways, the mevalonate pathway and the methylerythritol phosphate pathway, operate in different cellular compartments and contribute differentially to sesquiterpene production across plant species [11] [12].

The mevalonate pathway, localized in the cytosol, traditionally serves as the primary source of precursors for sesquiterpene biosynthesis, including nerolidol [10] [11]. This pathway begins with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic reactions involving 3-hydroxy-3-methylglutaryl-CoA reductase, a highly regulated rate-limiting enzyme [11]. The pathway produces isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently condensed by farnesyl diphosphate synthase to form farnesyl diphosphate, the direct precursor for nerolidol synthesis [28] [29].

However, recent research has revealed that the methylerythritol phosphate pathway, traditionally associated with monoterpene and diterpene biosynthesis in plastids, can also contribute significantly to sesquiterpene production [11] [12]. Studies on snapdragon flowers demonstrated that nerolidol biosynthesis relies predominantly on the plastidial methylerythritol phosphate pathway rather than the cytosolic mevalonate pathway [11]. Treatment with fosmidomycin, a specific inhibitor of the methylerythritol phosphate pathway enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, substantially reduced nerolidol emission, while mevinolin, an inhibitor of the mevalonate pathway, had minimal effect [11].

The methylerythritol phosphate pathway operates through seven enzymatic steps beginning with 1-deoxy-D-xylulose 5-phosphate and proceeding through methylerythritol phosphate intermediates [8] [10]. This pathway is subject to circadian regulation and light-dependent control, which explains the rhythmic emission patterns observed for nerolidol in many plant species [11]. The pathway's activity peaks during daylight hours, contributing to the temporal regulation of terpenoid biosynthesis.

Cross-talk between the two pathways occurs unidirectionally from plastids to cytosol, allowing methylerythritol phosphate-derived precursors to support cytosolic sesquiterpene synthesis [11] [12]. This transport mechanism involves specific metabolite transporters that facilitate the movement of isopentenyl diphosphate from plastids to the cytoplasm, where it can be utilized by cytosolic farnesyl diphosphate synthase and subsequently by nerolidol synthase [12].

The relative contribution of each pathway varies among plant species and environmental conditions [8] [12]. In tomato trichomes, plastidial sesquiterpene synthesis has been demonstrated through the localization of both Z,Z-farnesyl diphosphate synthase and sesquiterpene synthases within chloroplasts [12]. This compartmentalization allows plants to utilize methylerythritol phosphate pathway precursors directly for sesquiterpene production without requiring transport to the cytosol.

Nerolidol synthase enzymes, belonging to the terpene synthase family, catalyze the cyclization and rearrangement of farnesyl diphosphate to produce nerolidol [2] [13]. These enzymes can exhibit dual substrate specificity, with some capable of utilizing both geranyl diphosphate and farnesyl diphosphate to produce linalool and nerolidol, respectively [13] [24]. The subcellular localization of these enzymes determines which pathway supplies the precursors, with cytosolic enzymes typically utilizing mevalonate pathway products and plastidial enzymes using methylerythritol phosphate pathway derivatives [24] [26].

Pathway ComponentCellular LocationFunctionRegulation
Mevalonate PathwayCytosolPrimary sesquiterpene precursor synthesisFeedback inhibition, transcriptional
Methylerythritol Phosphate PathwayPlastidsAlternative precursor synthesis pathwayCircadian, light-dependent
Farnesyl DiphosphateCytosol/PlastidsDirect precursor for nerolidol biosynthesisSubstrate availability
Nerolidol SynthaseCytosol/PlastidsCatalyzes nerolidol formation from farnesyl diphosphateInducible by stress/herbivory
HMG-CoA ReductaseCytosolRate-limiting enzyme in mevalonate pathwayHighly regulated, feedback
DXP ReductoisomerasePlastidsKey enzyme in methylerythritol phosphate pathwayLight-dependent, circadian

The enzymatic machinery responsible for nerolidol biosynthesis demonstrates remarkable complexity and regulation [27] [31]. Terpene synthase gene families have undergone extensive diversification across angiosperm lineages, with different subfamilies specialized for distinct terpenoid classes [22] [27]. The TPS-a subfamily primarily encompasses sesquiterpene synthases, including nerolidol synthases, while maintaining evolutionary relationships with monoterpene synthases through gene duplication and functional divergence [30].

Ecological Roles in Plant-Insect Interactions

Nerolidol serves multiple crucial ecological functions in plant-insect interactions, functioning as a volatile signal molecule that mediates complex communication networks between plants, herbivorous insects, and their natural enemies [14] [15] [16]. The compound's role extends beyond simple chemical defense to encompass sophisticated signaling systems that coordinate plant responses to biotic stresses and facilitate tritrophic interactions.

As a herbivore-induced plant volatile, nerolidol is rapidly synthesized and released following insect attack, serving as an immediate chemical signal to warn neighboring plants and attract natural enemies of herbivores [14] [21]. Research on tea plants (Camellia sinensis) exposed to the piercing herbivore Empoasca onukii demonstrated that (E)-nerolidol functions as a potent defense-inducing signal [14] [15]. Treatment with nerolidol activated mitogen-activated protein kinase signaling pathways and WRKY transcription factors, leading to the accumulation of jasmonic acid, hydrogen peroxide, and abscisic acid [14].

The compound's effectiveness as a defense signal stems from its ability to prime plant immune responses rather than directly toxifying herbivores [16] [18]. Nerolidol-treated plants exhibit enhanced resistance to subsequent herbivore attacks through the upregulation of defense-related genes and the accumulation of secondary metabolites with anti-herbivore properties [14] [17]. This priming effect enables plants to respond more rapidly and effectively to future threats while minimizing the metabolic costs associated with constitutive defense maintenance.

In direct plant-herbivore interactions, nerolidol demonstrates significant insecticidal and deterrent properties [4] [17]. Studies on Spodoptera exigua larvae revealed that nerolidol exposure disrupts juvenile hormone regulation by modulating the expression of juvenile hormone esterase genes [17]. This hormonal disruption leads to developmental abnormalities and reduced fitness in target insects, with LC50 values as low as 4.30 mg/mL for first-instar larvae [17]. The compound's mode of action involves interference with juvenile hormone degradation pathways, resulting in hormone imbalances that affect larval growth and development.

Nerolidol also plays a critical role in attracting beneficial insects, particularly predators and parasitoids of herbivorous pests [16] [19]. The volatile serves as a reliable indicator of herbivore presence, enabling natural enemies to locate prey more efficiently [21]. This tritrophic interaction demonstrates the compound's function as an honest signal that benefits both the plant and predatory insects while detrimentally affecting herbivorous species.

The compound's role in pollinator attraction represents another significant ecological function [19] [23]. In Cucurbitaceae, (3S,6E)-nerolidol mediates the attraction of Cyclocephala paraguayensis beetles to bottle gourd flowers (Lagenaria siceraria) [19]. The beetles utilize the flowers for food, shelter, and mating sites, with nerolidol serving as the primary chemical cue for aggregation behavior [19]. Electroantennographic studies confirmed that nerolidol is the sole floral volatile component that elicits significant antennal responses in both male and female beetles.

Temporal regulation of nerolidol emission enhances its ecological effectiveness [2] [11]. Many plant species exhibit circadian patterns of nerolidol release, with peak emissions occurring during specific periods that coincide with target insect activity patterns [2]. In kiwifruit flowers (Actinidia chinensis), nerolidol accumulates primarily during daylight hours but is released predominantly at night, suggesting adaptation to nocturnal pollinator behavior [2].

The compound's persistence and volatility characteristics make it particularly suited for airborne chemical communication [18] [20]. Unlike more volatile monoterpenes, nerolidol's sesquiterpene structure provides sufficient stability for medium-range signaling while maintaining adequate vapor pressure for atmospheric transport [16]. This balance enables effective intra- and interplant communication across ecologically relevant distances.

Nerolidol's involvement in plant-plant communication extends its ecological impact beyond direct plant-insect interactions [18]. Volatile nerolidol released from herbivore-damaged plants can induce defensive responses in neighboring undamaged plants, creating zones of enhanced resistance around attacked individuals [16] [18]. This phenomenon, termed "plant eavesdropping," demonstrates the compound's role in facilitating community-level responses to herbivore pressure.

The stereochemical specificity of nerolidol's ecological functions adds another layer of complexity to its biological activity [19] [34]. Different stereoisomers exhibit varying degrees of biological activity, with (3S,6E)-nerolidol showing particular effectiveness in beetle attraction studies [19]. This stereospecificity suggests that insects have evolved sophisticated recognition mechanisms for specific nerolidol configurations, highlighting the evolutionary refinement of these chemical communication systems.

Environmental factors significantly influence nerolidol's ecological effectiveness [7] [16]. Temperature, humidity, and air movement affect the compound's volatilization and transport, thereby modulating its signaling range and persistence [20]. Plants may adjust nerolidol production in response to these environmental variables to optimize communication efficiency under varying conditions.

Hydrodistillation represents the most extensively employed extraction methodology for nerolidol isolation from plant matrices, with the Clevenger-type apparatus being the predominant configuration utilized across diverse botanical species [1]. The fundamental principle underlying hydrodistillation involves the co-distillation of essential oils with water vapor at temperatures approaching the boiling point of water, facilitating the liberation of volatile compounds from plant cellular structures through thermal disruption and subsequent steam entrainment [1] [2].

The efficacy of hydrodistillation techniques varies significantly depending on the botanical source and plant anatomical component utilized. Comprehensive evaluation of nerolidol extraction yields demonstrates remarkable variability across different plant species, with Piper claussenianum leaves exhibiting the highest trans-nerolidol content at 81.4%, followed by Zanthoxylum hyemale at 51.0% and Zornia brasiliensis at 48.0% [1]. These exceptional yields underscore the importance of species selection in optimizing nerolidol recovery through hydrodistillation methodologies.

Plant SpeciesPlant PartNerolidol TypePercentage (%)Extraction Method
Piper claussenianumLeaftrans-Nerolidol81.4Clevenger-type hydrodistillation
Zanthoxylum hyemaleLeaftrans-Nerolidol51.0Clevenger-type hydrodistillation
Zornia brasiliensisLeaftrans-Nerolidol48.0Clevenger-type hydrodistillation
Swinglea glutinosaLeaftrans-Nerolidol28.4Clevenger-type hydrodistillation
Baccharis dracunculifoliaLeaftrans-Nerolidol33.51Clevenger-type hydrodistillation
Oplopanax horridusStem/Roottrans-Nerolidol54.5-54.6Steam distillation (low pressure)
Momordica charantiaSeedtrans-Nerolidol61.6Clevenger-type hydrodistillation

The conventional Clevenger-type hydrodistillation apparatus demonstrates superior performance for nerolidol extraction compared to alternative steam distillation configurations [1]. This methodology employs direct contact between plant material and boiling water, ensuring complete thermal exposure and facilitating the rupture of secretory structures containing essential oils [2]. The process typically operates at atmospheric pressure with extraction temperatures maintained at 100°C, although modified protocols utilizing reduced pressure systems have been implemented to preserve thermally labile compounds [1].

Steam distillation represents an alternative hydrodistillation approach that eliminates direct contact between plant material and liquid water, instead utilizing steam generated from an external source [1] [3]. This technique has demonstrated particular efficacy for Oplopanax horridus, achieving nerolidol yields of 54.5% from stem material and 54.6% from root tissue [1]. The low-pressure steam distillation protocol offers advantages in terms of reduced thermal stress on sensitive compounds while maintaining comparable extraction efficiency to conventional hydrodistillation methods [3].

Optimization of hydrodistillation parameters significantly influences nerolidol recovery efficiency. Extraction duration represents a critical variable, with most protocols requiring 3-6 hours to achieve complete essential oil liberation [2] [4]. The relationship between extraction time and yield follows a characteristic curve, with initial rapid nerolidol recovery during the first 1-2 hours, followed by diminishing returns as extraction progresses [4]. Temperature control maintains paramount importance, as excessive thermal exposure can promote degradation of thermally sensitive sesquiterpene alcohols through oxidation and isomerization reactions [2].

The particle size of plant material substantially affects extraction kinetics and final yields. Reduced particle dimensions facilitate enhanced mass transfer by increasing the surface area available for steam contact and reducing diffusion path lengths [5]. However, excessive comminution may result in cellular damage and potential compound degradation through enzymatic or oxidative processes initiated during mechanical processing [5].

Advanced Chromatographic Separation Strategies

Gas chromatography represents the analytical technique of choice for nerolidol separation and identification, offering superior resolution and sensitivity compared to alternative chromatographic methodologies [6] [7]. The volatile nature and thermal stability of nerolidol make it ideally suited for gas chromatographic analysis, with separation typically achieved using capillary columns containing stationary phases of varying polarity [8].

Capillary gas chromatography utilizing non-polar stationary phases such as dimethylpolysiloxane (OV-1, HP-5) provides excellent separation of nerolidol isomers based on their boiling point differences [8]. The retention indices for nerolidol on non-polar columns range from 1550 to 1551, facilitating reliable compound identification through database comparison [8]. Temperature programming protocols typically employ initial temperatures of 50°C with gradual increases at 2-10°C per minute to final temperatures of 250°C, optimizing peak resolution while maintaining reasonable analysis times [8].

Polar stationary phases, including polyethylene glycol-based materials (Supelcowax-10), offer enhanced selectivity for sesquiterpene alcohols through hydrogen bonding interactions [8]. The retention index for nerolidol on polar columns increases significantly to 2044, reflecting the stronger interactions between the hydroxyl functional group and the polar stationary phase [8]. This selectivity enhancement proves particularly valuable for complex essential oil matrices containing multiple sesquiterpene compounds with similar volatility characteristics.

Chiral gas chromatography represents a specialized separation strategy enabling the resolution of nerolidol stereoisomers [9] [10]. The application of chiral cyclodextrin stationary phases facilitates the separation of both geometric isomers (cis/trans) and optical enantiomers of nerolidol [9]. This technique proves essential for quality control applications and natural product authentication, as the stereoisomeric composition of nerolidol varies significantly among botanical sources [9].

Chromatographic TechniqueColumn TypeDetection ParametersAnalysis TimePrecision (CV %)
GC-MSCapillary (HP-5, OV-1)70 eV EI, m/z 93, 161, 207, 22220-60 min<10
GC-FIDPolar column (30m × 0.25mm)FID detection20-40 min<8
HS-SPME-GCVarious fiber coatingsFID detection, 0.3 ng/g LOD60-90 min4.4-16
Chiral GCCyclodextrin stationary phaseEnantiomeric separation30-60 minNot specified

Headspace solid phase microextraction coupled with gas chromatography (HS-SPME-GC) offers a solvent-free approach for nerolidol analysis, particularly advantageous for volatile compound determination in complex matrices [11] [12]. The technique utilizes coated fibers to extract analytes from the headspace above samples, eliminating potential matrix interferences and concentrating volatile compounds prior to chromatographic analysis [11] [12]. Optimization of SPME parameters, including fiber type, extraction temperature, and exposure time, significantly influences analytical performance [11] [13].

Fiber coating selection proves critical for nerolidol extraction efficiency. Polydimethylsiloxane (PDMS) coatings demonstrate optimal performance for sesquiterpene alcohols, providing favorable partition coefficients and extraction kinetics [13]. Extraction temperatures between 40-80°C enhance nerolidol transfer from the matrix to the fiber coating, although excessive temperatures may promote compound degradation [13]. Exposure times of 45-60 minutes typically achieve equilibrium conditions, ensuring reproducible and quantitative results [11].

Liquid chromatography-mass spectrometry (LC-MS) provides an alternative analytical approach for nerolidol quantification, particularly in biological matrices where gas chromatographic analysis may be complicated by matrix complexity [14] [15]. Reverse-phase liquid chromatography utilizing C18 stationary phases enables effective separation of nerolidol from polar matrix components [16]. Mobile phase composition typically incorporates acetonitrile-water gradients with formic acid modifier to enhance ionization efficiency in electrospray mass spectrometry [14] [16].

The LC-MS methodology demonstrates superior sensitivity for nerolidol quantification in plasma samples, achieving limits of quantification as low as 10 ng/mL with linear dynamic ranges extending to 10,000 ng/mL [14] [15]. Electrospray ionization in positive mode generates protonated molecular ions at m/z 223, facilitating selective detection and quantification [14]. The technique exhibits excellent precision with coefficient of variation values below 8% for both intra-day and inter-day measurements [14].

Mass Spectrometric Detection Protocols

Mass spectrometry serves as the definitive detection technique for nerolidol identification and quantification, offering unparalleled specificity through molecular ion and fragmentation pattern analysis [6] [7]. The molecular weight of nerolidol (222.37 g/mol) and its characteristic fragmentation behavior under electron impact conditions provide distinctive spectroscopic signatures enabling confident compound identification [7] [17].

Electron impact mass spectrometry (EI-MS) at 70 eV ionization energy generates reproducible fragmentation patterns characteristic of sesquiterpene alcohols [7] [17]. The molecular ion peak at m/z 222 typically exhibits low intensity due to the facile loss of hydroxyl and alkyl groups under high-energy ionization conditions [7]. The base peak commonly occurs at m/z 41, corresponding to the tropylium ion (C₃H₅⁺), while significant fragment ions appear at m/z 69, 93, and 161 [7] [17].

The fragmentation pathway of nerolidol under electron impact conditions follows predictable sesquiterpene fragmentation rules. Loss of water (18 mass units) from the molecular ion generates the dehydrated molecular ion at m/z 204 [17]. Subsequent fragmentation involving allylic cleavage produces characteristic ions at m/z 161 and 93, corresponding to the loss of C₄H₉ and C₉H₁₇ fragments, respectively [17]. These fragmentation patterns provide structural information enabling differentiation of nerolidol from other sesquiterpene alcohols with similar molecular weights.

Detection ProtocolIonization ModeTarget Ions (m/z)Detection LimitLinear RangeAccuracy (RE %)
EI-MS70 eV41, 69, 93, 161, 207, 2220.0017 μg/mL0.010-5 μg/mL±6
ESI-MSPositive ESI223, 225 [M+H]⁺10 ng/mL10-10,000 ng/mL±6
SIM Mode70 eV (EI)93, 161 (characteristic)0.0035 μg/mL0.010-5 μg/mLNot specified
QToF-MSVariableHigh resolutionSub-ng levelsWide dynamic range<5

Selected ion monitoring (SIM) mode offers enhanced sensitivity for nerolidol quantification by focusing detection on specific characteristic ions rather than scanning the entire mass range [7]. The selection of ions at m/z 93 and 161 provides optimal sensitivity while maintaining specificity for nerolidol identification [7]. This approach achieves detection limits as low as 0.0035 μg/mL in plasma matrices, representing a significant improvement over full-scan acquisition modes [7].

Electrospray ionization mass spectrometry (ESI-MS) provides soft ionization conditions suitable for molecular ion preservation and quantitative analysis [14] [18]. Under positive electrospray conditions, nerolidol readily forms protonated molecular ions [M+H]⁺ at m/z 223, facilitating sensitive detection without extensive fragmentation [14]. The technique demonstrates excellent linearity across concentration ranges spanning three orders of magnitude, with correlation coefficients exceeding 0.99 [14].

The ESI-MS methodology exhibits superior performance for biological matrix analysis, achieving detection limits of 10 ng/mL in rat plasma with minimal matrix interference [14]. Sample preparation protocols typically involve protein precipitation with acetonitrile followed by liquid-liquid extraction with hexane to isolate nerolidol from polar matrix components [14]. Internal standard addition using farnesol ensures accurate quantification by compensating for extraction efficiency variations and matrix effects [14].

Quadrupole time-of-flight mass spectrometry (QToF-MS) represents the most advanced detection protocol for nerolidol analysis, combining high resolution mass measurement with tandem mass spectrometry capabilities [19]. The technique provides exact mass determination enabling elemental composition confirmation and structural elucidation of unknown compounds [19]. High resolution mass spectrometry eliminates potential interferences from isobaric compounds, ensuring confident nerolidol identification in complex matrices [19].

Tandem mass spectrometry (MS/MS) protocols enhance specificity through precursor ion selection and controlled fragmentation [18]. The technique involves isolation of the nerolidol molecular ion followed by collision-induced dissociation to generate characteristic product ions [18]. This approach enables detection at picogram levels while maintaining excellent selectivity, particularly valuable for trace analysis in biological samples [18].

Matrix effects represent a significant analytical challenge requiring careful validation and compensation strategies. The presence of co-extracted compounds can suppress or enhance ionization efficiency, leading to quantification errors [14] [18]. Standard addition methods and isotopically labeled internal standards provide effective approaches for matrix effect compensation, ensuring accurate analytical results across diverse sample types [14].

Calibration protocols for mass spectrometric nerolidol quantification require careful attention to stability and storage conditions. Nerolidol solutions demonstrate good stability at -20°C for extended periods, although freeze-thaw cycles should be minimized to prevent degradation [14] [6]. Quality control samples at multiple concentration levels ensure analytical method performance throughout batch analysis [14] [6].

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.872-0.879

UNII

FG5V0N8P2H

Wikipedia

Nerolidol

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Merck Index, 11th Edition, 6388.

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